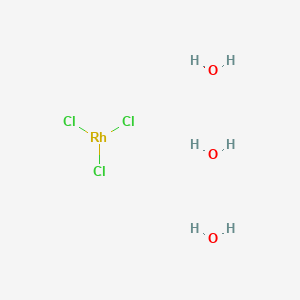

Rhodium(III) chloride trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

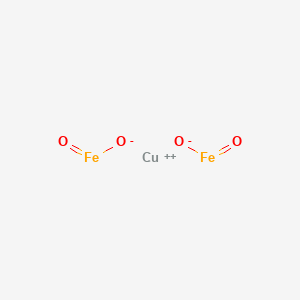

Rhodium(III) chloride trihydrate is synthesized through the reaction of rhodium metal with chlorine, followed by hydration. The complexation reactions often involve rhodium(III) chloride as a starting material to produce various rhodium complexes, demonstrating its versatility as a chemical precursor.

Molecular Structure Analysis

Rhodium(III) chloride complexes exhibit diverse molecular structures, ranging from simple coordination compounds to more complex chelate systems. For instance, tris(guanidinium) hexachlororhodate(III) monohydrate showcases rhodium in an octahedral coordination environment, linked by hydrogen bonding and other non-covalent interactions, indicating the structural flexibility of rhodium(III) chloride derivatives (Frank & Reiss, 1996).

Applications De Recherche Scientifique

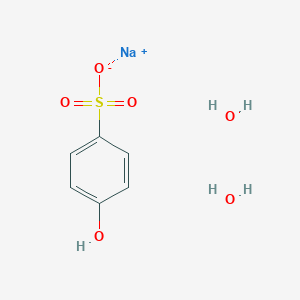

Rhodium(III) chloride trihydrate is a compound with the formula RhCl3(H2O)n, where n varies from 0 to 3 . It’s a diamagnetic solid featuring octahedral Rh(III) centres . Depending on the value of n, the material is either a dense brown solid or a soluble reddish salt . The soluble trihydrated (n = 3) salt is widely used to prepare compounds used in homogeneous catalysis .

-

Catalyst for Conjugate Reduction of Cinnamaldehydes

-

Catalyst for Direct Conversion of Methane to Acetic Acid

-

Catalyst for Isomerization of Alkenes

-

Catalyst for Reduction of Aromatic Rings

-

Catalyst for Oxidation of Alkenes

-

Catalyst for Hydration of Acetylene

-

Catalyst for Hydrosilylation of α,β-Unsaturated Esters

-

Catalyst for Preparation of Acetic Acid

Safety And Hazards

Rhodium(III) chloride trihydrate is poisonous by ingestion, intraperitoneal, and intravenous routes . It is a potential carcinogen with experimental carcinogenic data . Mutation data has been reported . It is incompatible with pentacarbonyl iron + zinc . When heated to decomposition it emits toxic fumes of Cl- . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

trichlororhodium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Rh](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] |

Source

|

| Record name | Rhodium chloride trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhodium(III) chloride trihydrate | |

CAS RN |

13876-89-6 |

Source

|

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)